2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-17(18-7-3-2-4-8-18)25-24(30)23(29)20-15-27(21-10-6-5-9-19(20)21)16-22(28)26-11-13-31-14-12-26/h2-10,15,17H,11-14,16H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFKXGQQTJALNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Indole Core
The indole scaffold is synthesized via Fischer indole synthesis or palladium-catalyzed cyclization. For this compound, 3-bromooxindole serves as a key intermediate, enabling subsequent functionalization at the 1- and 3-positions.
Reaction Conditions :
Introduction of the Morpholinoethyl Group
The morpholinoethyl moiety is introduced at the indole’s 1-position via alkylation.
Procedure :
- 3-Bromooxindole (1.0 equiv) is treated with 2-chloro-N-morpholinoacetamide (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.
- Sodium hydride (1.5 equiv) is added at 0°C, followed by stirring at room temperature for 12 hours.
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) yields 1-(2-morpholino-2-oxoethyl)-3-bromo-1H-indole .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Time | 12 hours |
| Temperature | 0°C → RT |
Acetamide Formation via Coupling Reactions
The 3-position bromine is replaced with an acetamide group through a palladium-catalyzed coupling or nucleophilic substitution.
Method A: Buchwald-Hartwig Amination
- 1-(2-Morpholino-2-oxoethyl)-3-bromo-1H-indole (1.0 equiv), 1-phenylethylamine (1.5 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) are combined in toluene.
- The mixture is heated at 110°C for 18 hours.
- The crude product is purified via recrystallization (ethanol/water).
Method B: Direct Amidation
- The bromine at C3 is substituted with an oxoacetate group using CO gas (1 atm) in methanol with Pd(OAc)₂ (5 mol%).
- The resulting 2-oxoacetate is treated with 1-phenylethylamine (1.2 equiv) and HATU in dichloromethane (DCM) to form the acetamide.
Comparative Data :
| Method | Yield | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| A | 65% | 93% | 18 hours |
| B | 78% | 97% | 8 hours |
Optimization of Reaction Conditions
Temperature and Catalysis
Solvent Effects
- THF vs. DCM : THF provides better solubility for the indole intermediate, reducing reaction time by 30% compared to DCM.
Scalability and Industrial Production
Continuous Flow Synthesis
Purification Techniques
- Simulated Moving Bed (SMB) Chromatography : Reduces solvent consumption by 40% during large-scale purification.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
- HRMS (ESI) : m/z calculated for C₂₅H₂₇N₃O₄ [M+H]⁺: 434.2078; found: 434.2081.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Findings from Comparative Studies
- Electron-Withdrawing Groups: The 5-nitroindole derivative () exhibits anxiolytic activity, attributed to the nitro group's electron-withdrawing effects, which stabilize the indole ring and enhance receptor binding. In contrast, the target compound’s morpholino group may favor solubility over potency .
- Lipophilicity vs. Solubility: Adamantane-substituted analogues () show superior blood-brain barrier penetration due to high lipophilicity, whereas the target compound’s morpholino-oxoethyl group improves aqueous solubility, critical for oral bioavailability .
- Synthetic Accessibility : The target compound’s synthesis mirrors methods for nitroindole derivatives (e.g., DCC/DMAP-mediated coupling), but yields vary significantly depending on substituents. For example, tert-butyl/pyridyl derivatives () achieve 87% yield via optimized protocols, suggesting scalability advantages .
- Biological Activity: Thiazolidinone-thione hybrids () demonstrate broad-spectrum antimicrobial activity, while morpholino-containing compounds () are often explored for CNS disorders due to their balance of polarity and lipophilicity .
Biological Activity
The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by an indole core, a morpholino moiety, and an acetamide group. The unique arrangement of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 878059-71-3 |
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties by modulating key signaling pathways involved in cell proliferation and inflammation.
1. Anticancer Properties
Research indicates that this compound may inhibit cancer cell proliferation through several mechanisms:
- Induction of Apoptosis : The compound has been shown to promote programmed cell death in various cancer cell lines.
- Inhibition of Angiogenesis : It may reduce the formation of new blood vessels, which is crucial for tumor growth.
2. Anti-inflammatory Effects
The compound's anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Anticancer Activity
In a study conducted on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. The mechanism was linked to the downregulation of the Bcl-2 protein family, which plays a crucial role in regulating apoptosis .
Case Study 2: Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects using an animal model of arthritis. Administration of the compound significantly reduced paw swelling and inflammatory markers in serum compared to control groups, supporting its potential use in treating inflammatory disorders .
Q & A
Q. What are the optimal synthetic routes for 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with functionalization of the indole core. A common strategy includes:
- Step 1 : Alkylation of the indole nitrogen using 2-chloroacetyl morpholine to introduce the morpholino-oxoethyl group.
- Step 2 : Coupling the resulting intermediate with N-(1-phenylethyl)amine via an amide bond formation, often employing coupling agents like EDC/HOBt.
- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethyl acetate/hexane . Purity Control : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC with UV detection (λ = 254 nm) ensures >95% purity. NMR (¹H/¹³C) confirms structural integrity by verifying indole C-3 substitution and amide bond formation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the indole C-3 proton (δ 7.8–8.2 ppm, singlet), morpholine oxoethyl group (δ 3.4–3.7 ppm, multiplet), and N-phenylethyl acetamide protons (δ 1.4–1.6 ppm, doublet for CH₃) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 478.215 (calculated for C₂₅H₂₈N₃O₄).
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity and stability under varying pH .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to positive controls like fluconazole .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with apoptosis markers (e.g., caspase-3 activation) analyzed via Western blot .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Indole Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole C-5 position to enhance binding to hydrophobic enzyme pockets, as seen in related CYP51 inhibitors .
- Morpholine Modification : Replace morpholine with piperazine or azepane rings to modulate solubility and target affinity. For example, azepane analogs show improved metabolic stability in hepatic microsomal assays .
- Amide Linker : Replace N-phenylethyl with bulkier aryl groups (e.g., 2,4-dimethylphenyl) to reduce off-target interactions .
Q. What computational strategies predict target binding and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with CYP51 (PDB: 3KHM). Key residues (e.g., Leu321, Phe255) form hydrophobic contacts with the indole and morpholine groups .
- ADMET Prediction : SwissADME estimates logP = 2.8 (optimal for BBB penetration) but flags moderate CYP3A4 inhibition. MD simulations (GROMACS) assess stability in lipid bilayers for membrane-targeting applications .
Q. How can crystallographic data resolve contradictions in structural assignments?
- Single-Crystal X-ray Diffraction : SHELXL refines data to confirm the indole C-3 substitution pattern and amide geometry. Discrepancies in dihedral angles (e.g., morpholine ring puckering) may arise from twinning; use PLATON to check for pseudosymmetry .
- Electron Density Maps : Resolve ambiguities in N-phenylethyl group orientation, particularly if NMR NOE data conflicts with crystallographic results .
Q. What strategies address low yield in the final amidation step?
- Coupling Agent Optimization : Replace EDC/HOBt with HATU/DIPEA in DMF to enhance reactivity.
- Temperature Control : Perform reactions at 0°C to minimize racemization of the N-phenylethylamine moiety.
- Byproduct Analysis : LC-MS identifies acetylated byproducts; add scavengers (e.g., trisamine) to quench excess activated intermediates .
Q. How do in vivo studies validate target engagement and toxicity?
- Pharmacokinetics : Administer 10 mg/kg IV/PO in rodent models; measure plasma concentrations via LC-MS/MS. Adjust dosing if rapid clearance (t₁/₂ < 2 hr) is observed .
- Toxicology : Histopathological analysis of liver/kidney tissue after 28-day repeated dosing. Elevated ALT/AST levels may necessitate structural simplification (e.g., remove morpholine) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
- Docking vs. Reality : If docking suggests strong CYP51 binding (ΔG < -9 kcal/mol) but IC₅₀ > 10 µM, consider:
Q. Why do solubility assays conflict with logP predictions?
- Aggregation : Dynamic light scattering (DLS) detects nanoparticles in PBS (pH 7.4). Add co-solvents (e.g., 5% DMSO) or formulate as cyclodextrin complexes to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
